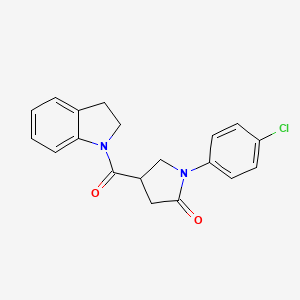
1-(4-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PYRROLIDIN-2-ONE is a synthetic organic compound that features a pyrrolidinone core, a chlorophenyl group, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Attachment of the Indole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group might enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but with different functional groups.
1-(4-Chlorophenyl)-3-(1H-indol-3-yl)propan-1-one: Another related compound with a different carbon chain length.
Uniqueness
1-(4-CHLOROPHENYL)-4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and the presence of a pyrrolidinone core, which might confer distinct biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-5-7-16(8-6-15)22-12-14(11-18(22)23)19(24)21-10-9-13-3-1-2-4-17(13)21/h1-8,14H,9-12H2 |
InChI Key |
OKQKCAVDPAEIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11166993.png)
![N-(2-ethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167002.png)
![1-(Furan-2-carbonyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11167008.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11167018.png)
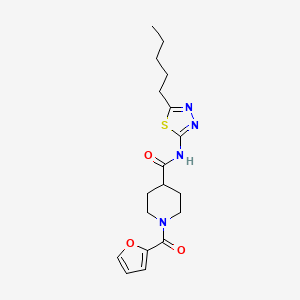
![4,5-dimethoxy-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11167047.png)
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]norleucine](/img/structure/B11167055.png)
![5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11167057.png)
![1-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11167062.png)
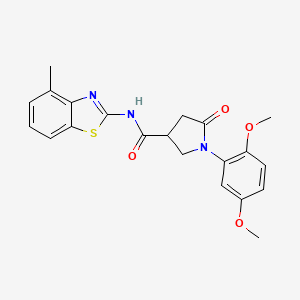

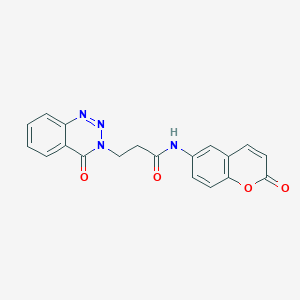
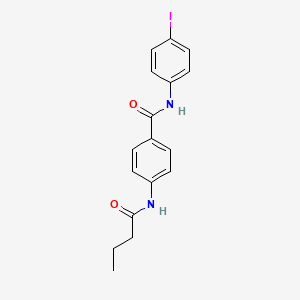
![2,3,5,5-Tetramethyl-11-phenyl-6,7-dihydrofuro[2,3-f]pyrano[2,3-h]chromen-9-one](/img/structure/B11167083.png)
